2-Methoxyethyl 4-nitrobenzoate
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Overview
Description
2-Methoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is an ester derivative of 4-nitrobenzoic acid and is characterized by the presence of a methoxyethyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis techniques. This method offers advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. The continuous-flow process involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-methoxyethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Methoxyethyl 4-aminobenzoate.
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and 2-methoxyethanol.
Scientific Research Applications
2-Methoxyethyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Materials Science: It is used in the development of novel materials with specific properties.
Pharmaceutical Research: The compound is studied for its potential use in drug development and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by a palladium catalyst. The ester group can undergo nucleophilic substitution, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxyethyl group .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate: This compound has a similar structure but contains an amino group instead of an ester group.
Ethyl 4-methoxy-2-nitrobenzoate: This compound has an ethyl group instead of a methoxyethyl group attached to the ester functionality.
Uniqueness
2-Methoxyethyl 4-nitrobenzoate is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
90737-00-1 |
---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-methoxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-15-6-7-16-10(12)8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
RVZMIDFCHOCLRG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Related CAS |
90737-00-1 |
Origin of Product |
United States |
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